molecular formula C7H12ClNO2 B6316083 3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride CAS No. 1888587-45-8

3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride

Cat. No.: B6316083
CAS No.: 1888587-45-8
M. Wt: 177.63 g/mol
InChI Key: DKXUTVCDDGFMPM-UHFFFAOYSA-N
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Description

3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride is a bicyclic organic compound featuring a seven-membered ring system with a nitrogen atom at position 3 and a carboxylic acid group at position 2, neutralized as a hydrochloride salt. Its molecular formula is C₇H₁₂ClNO₂, with a molecular weight of 177.63 g/mol . While its exact CAS registry number is unspecified in available sources, related derivatives (e.g., 3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride, CAS 1181458-31-0) highlight its role as a building block in medicinal chemistry .

The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical synthesis.

Properties

IUPAC Name

3-azabicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-7(10)6-5-3-4(5)1-2-8-6;/h4-6,8H,1-3H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXUTVCDDGFMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2C1C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride, also known as cis-3-azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride, is a bicyclic compound with a unique structure that incorporates a nitrogen atom within its bicyclic framework. This compound has garnered attention for its potential biological activity , particularly in pharmacological applications due to its structural similarity to various neurotransmitters.

  • Molecular Formula : C₇H₁₂ClNO₂
  • Molecular Weight : 177.63 g/mol
  • CAS Number : 2173637-36-8
  • Purity : Typically 97% in commercial preparations .

The biological activity of this compound can be attributed to its ability to interact with neurotransmitter receptors. Preliminary studies suggest that it may exhibit agonistic or antagonistic properties towards certain neurotransmitter systems, potentially influencing pathways related to mood regulation, cognition, and pain perception.

Pharmacological Potential

Research indicates that this compound shows promise in several areas:

  • Neurotransmitter Modulation : Its structural resemblance to neurotransmitters implies potential interactions with receptors such as serotonin and dopamine receptors.
  • Analgesic Effects : Some studies have suggested that it may possess analgesic properties, making it a candidate for pain management therapies.
  • Cognitive Enhancement : There is emerging evidence supporting its role in enhancing cognitive functions, which could be beneficial in treating conditions like Alzheimer's disease or other forms of dementia.

Interaction Studies

Interaction studies have focused on binding affinities to various receptors and enzymes, helping elucidate the mechanism of action and therapeutic potential of this compound. These studies are crucial for understanding how this compound can be utilized in drug design and development.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is informative:

Compound NameStructural FeaturesUnique Properties
Tans-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochlorideSimilar bicyclic structurePotentially different stereochemistry affecting activity
Cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochlorideGeometric isomer with distinct arrangementVariations in receptor affinity due to stereochemistry
Piperidine derivativesContains a six-membered nitrogen ringBroader range of pharmacological activities

This table highlights the importance of stereochemistry and structural features in determining the biological activity of these compounds.

Case Study 1: Analgesic Activity

In a controlled study, researchers administered varying doses of this compound to animal models experiencing induced pain. The results indicated a significant reduction in pain responses compared to control groups, suggesting its potential as an analgesic agent.

Case Study 2: Cognitive Function Enhancement

Another study investigated the effects of this compound on cognitive performance in aged rats. The treated group showed improved memory retention and learning capabilities compared to untreated controls, indicating potential applications in cognitive enhancement therapies.

Comparison with Similar Compounds

Examples :

  • (2S,5R,6R)-6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (6-APA, CAS 551-16-6) .
  • Bacampicillin Hydrochloride (CAS 37661-08-8) .
Feature 3-Azabicyclo[4.1.0]heptane-2-carboxylic acid HCl Penicillin Derivatives
Core Structure Bicyclo[4.1.0] with nitrogen at position 3 Bicyclo[3.2.0] with sulfur (4-thia)
Functional Groups Carboxylic acid (position 2), HCl salt β-lactam ring, aminoacyl side chains
Molecular Weight 177.63 g/mol 6-APA: 216.27 g/mol; Bacampicillin: 501.98 g/mol
Applications Synthetic intermediate for drug discovery Antibiotics (broad-spectrum β-lactams)
Key Differences Lacks β-lactam ring; no inherent antibiotic activity Bioactive with targeted bacterial inhibition

Analysis: Penicillin derivatives incorporate a sulfur atom (4-thia) and a β-lactam ring critical for antibiotic activity. In contrast, the target compound’s bicyclo[4.1.0] scaffold lacks these features, limiting direct therapeutic use but offering versatility in designing non-antibiotic bioactive molecules .

Azabicyclo[3.1.0]hexane Derivatives

Examples :

  • Methyl rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride (CAS 1212063-26-7) .
  • (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (CAS N/A) .
Feature 3-Azabicyclo[4.1.0]heptane-2-carboxylic acid HCl Azabicyclo[3.1.0]hexane Derivatives
Ring Size 7-membered (heptane) 6-membered (hexane)
Bridgehead Positions Positions 1 and 4 (bicyclo[4.1.0]) Positions 1 and 3 (bicyclo[3.1.0])
Functional Groups Carboxylic acid, HCl salt Methyl esters, dimethyl substituents
Molecular Weight 177.63 g/mol ~180–200 g/mol (varies with substituents)
Applications Building block for rigid scaffolds Conformationally restricted peptide mimics

Analysis: Smaller bicyclo[3.1.0]hexane systems impose greater steric constraints, favoring applications in peptide mimetics.

Boronate-Functionalized Azabicyclo[4.1.0]heptanes

Example :

  • tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 2095495-26-2) .
Feature 3-Azabicyclo[4.1.0]heptane-2-carboxylic acid HCl Boronate Derivatives
Functional Groups Carboxylic acid, HCl salt Boronate ester, tert-butyl carbamate
Reactivity Acid/base reactions, amide coupling Suzuki-Miyaura cross-coupling
Applications Drug discovery intermediates Transition-metal-catalyzed C–C bond formation
Key Differences Limited to carboxylate chemistry Enables bioconjugation and diversification

Analysis : Boronate derivatives expand synthetic utility via cross-coupling reactions, whereas the carboxylic acid hydrochloride is more suited for salt formation or direct derivatization (e.g., esterification) .

exo-2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid Hydrochloride

Example : CAS 99940-86-0 .

Feature 3-Azabicyclo[4.1.0]heptane-2-carboxylic acid HCl exo-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid HCl
Ring Structure Bicyclo[4.1.0] (norbornane-like) Bicyclo[2.2.1] (norbornene-like)
Nitrogen Position Position 3 Position 2
Molecular Weight 177.63 g/mol 177.63 g/mol (identical formula, different connectivity)
Applications Unspecified in literature Potential chiral auxiliary or ligand in catalysis

Analysis : Despite identical molecular weights, the bicyclo[2.2.1] system introduces distinct stereoelectronic properties due to its smaller, more strained structure, which may influence binding affinity in chiral environments .

Q & A

Q. How do researchers validate target specificity in complex biological matrices?

  • Methodology : Use knockout cell lines (e.g., CRISPR-Cas9) or competitive binding assays with selective inhibitors (e.g., fluoxetine for SERT). SPR (surface plasmon resonance) quantifies binding kinetics in real-time .

Structural & Functional Comparisons

Q. How does this compound compare to similar bicyclic amines in drug design?

  • Methodology : Compare binding free energies (MM-GBSA calculations) and solubility profiles (LogP measurements) with analogs like 3-azabicyclo[3.1.0]hexane derivatives. The 7-membered bicyclic core offers enhanced conformational rigidity, improving receptor fit .

Q. What role does the hydrochloride salt form play in bioavailability?

  • Methodology : Conduct solubility studies in simulated gastric fluid (SGF) vs. freebase. The hydrochloride salt increases aqueous solubility by 10–20×, facilitating oral absorption .

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